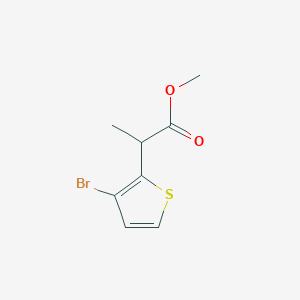Methyl 2-(3-bromothiophen-2-YL)propanoate
CAS No.:
Cat. No.: VC17818711
Molecular Formula: C8H9BrO2S
Molecular Weight: 249.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9BrO2S |
|---|---|
| Molecular Weight | 249.13 g/mol |
| IUPAC Name | methyl 2-(3-bromothiophen-2-yl)propanoate |
| Standard InChI | InChI=1S/C8H9BrO2S/c1-5(8(10)11-2)7-6(9)3-4-12-7/h3-5H,1-2H3 |
| Standard InChI Key | NKGRZZUHORWDQT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C=CS1)Br)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing sulfur—with a bromine atom at the 3-position and a methyl propanoate group at the 2-position . The ester moiety (–COOCH₃) introduces polarity, while the bromine atom enhances electrophilicity, making the molecule amenable to cross-coupling reactions. The spatial arrangement of substituents is critical for its electronic properties, as evidenced by comparisons to analogs such as methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride, where bromine positioning alters conjugation and reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1507804-79-6 |
| Molecular Formula | C₈H₉BrO₂S |
| Molecular Weight | 249.13 g/mol |
| Functional Groups | Thiophene, Bromine, Ester |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via esterification of 3-bromothiophene-2-propanoic acid using methanol under acidic conditions. A typical procedure involves:
-
Acid Activation: Treating 3-bromothiophene-2-propanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
-
Esterification: Reacting the acyl chloride with methanol in the presence of a base (e.g., pyridine) to yield the methyl ester .
-
Purification: Isolation via recrystallization or column chromatography to achieve >95% purity .
Industrial Production
Large-scale manufacturing employs continuous flow reactors to optimize reaction efficiency and minimize byproducts. Key considerations include:
-
Catalyst Selection: Lewis acids like ZnCl₂ enhance esterification rates .
-
Solvent Systems: Dichloromethane or toluene are preferred for their low polarity and ease of removal .
Table 2: Synthetic Comparison with Analogous Compounds
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromine atom undergoes facile substitution reactions. For example:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids yields biaryl derivatives, valuable in polymer synthesis .
-
Amination: Reaction with ammonia or primary amines produces amino-thiophene analogs, intermediates in drug development .
Ester Hydrolysis
Under basic conditions (e.g., NaOH in aqueous ethanol), the ester hydrolyzes to 3-bromothiophene-2-propanoic acid, a precursor for further functionalization .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a building block for bioactive molecules. For instance:
-
Antimicrobial Agents: Brominated thiophenes exhibit activity against Gram-positive bacteria .
-
Kinase Inhibitors: Ester derivatives are progenitors of compounds targeting tyrosine kinases in cancer therapy .
Materials Science
Incorporation into conjugated polymers enhances electron mobility in organic field-effect transistors (OFETs) . The bromine atom also facilitates post-polymerization modifications via cross-coupling.
Future Directions
Research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume